molecular formula C13H16N4O B3128002 N-isopropyl-5-methoxy-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 338771-57-6

N-isopropyl-5-methoxy-2-(2-pyridinyl)-4-pyrimidinamine

Cat. No.: B3128002
CAS No.: 338771-57-6
M. Wt: 244.29 g/mol
InChI Key: VGIYTWUCLMICKF-UHFFFAOYSA-N
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Description

N-isopropyl-5-methoxy-2-(2-pyridinyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Rearrangements and Synthesis

  • Pyrimidine Rearrangements : Studies like those conducted by Brown and Lee (1970) have shown that methoxypyrimidines, closely related to N-isopropyl-5-methoxy-2-(2-pyridinyl)-4-pyrimidinamine, can undergo rearrangements under certain conditions, forming N-methyl-2(or 4)-oxopyrimidines. These findings are significant for understanding the behavior of such compounds under various chemical conditions, possibly aiding in the synthesis of new compounds (Brown & Lee, 1970).

  • Alkylated Pyrimidine Derivatives : Research by Hocková et al. (2003) focused on synthesizing various pyrimidine derivatives, including those substituted at the 5-position similar to the N-isopropyl group in the compound of interest. These compounds showed potential in inhibiting retrovirus replication, demonstrating the relevance of such pyrimidine derivatives in antiviral research (Hocková et al., 2003).

2. Structural and Conformational Studies

  • Crystal and Molecular Structures : Studies on compounds like N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, which share structural similarities with this compound, provide insight into the crystal and molecular structures of such compounds. The research by Cabezas et al. (1988) contributes to understanding the conformational properties of these molecules, which is crucial for their potential applications in various fields (Cabezas et al., 1988).

3. Catalytic Applications

  • Palladium Complexes : The study by Nyamato et al. (2015) investigated palladium complexes involving (imino)pyridine ligands. These complexes, including those with methoxy-substituents, were explored for their potential as ethylene dimerization catalysts. Such research demonstrates the potential application of pyridine compounds in catalysis, which may extend to similar compounds like this compound (Nyamato et al., 2015).

4. Fluorescence and Photophysical Properties

  • Fluorophores Study : A study by Hagimori et al. (2019) on methoxypyridine compounds reveals their high fluorescence quantum yields. This research indicates the potential of methoxy-substituted pyridines in applications requiring fluorescent properties, which might be relevant for this compound (Hagimori et al., 2019).

Properties

IUPAC Name

5-methoxy-N-propan-2-yl-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9(2)16-13-11(18-3)8-15-12(17-13)10-6-4-5-7-14-10/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIYTWUCLMICKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185703
Record name 5-Methoxy-N-(1-methylethyl)-2-(2-pyridinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338771-57-6
Record name 5-Methoxy-N-(1-methylethyl)-2-(2-pyridinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338771-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-(1-methylethyl)-2-(2-pyridinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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